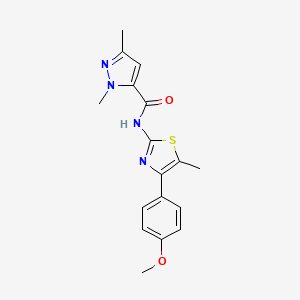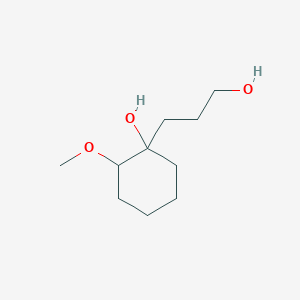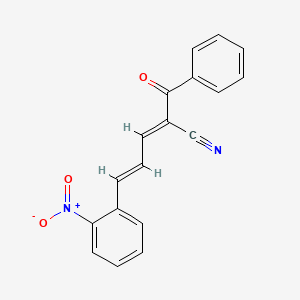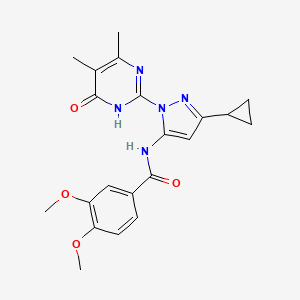
4-((3-(3,4-Dimethylphenyl)-2,4-dioxothiazolidin-5-yl)amino)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-(3,4-Dimethylphenyl)-2,4-dioxothiazolidin-5-yl)amino)benzenesulfonamide, commonly known as DMTS, is a sulfonamide compound that has been extensively studied for its potential use as an anticancer agent. DMTS has shown promising results in preclinical studies and has been shown to inhibit the growth of various cancer cell lines.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-((3-(3,4-Dimethylphenyl)-2,4-dioxothiazolidin-5-yl)amino)benzenesulfonamide' involves the reaction of 3-(3,4-dimethylphenyl)-2,4-dioxothiazolidine-5-carboxylic acid with 4-aminobenzenesulfonamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield the final product.
Starting Materials
3-(3,4-dimethylphenyl)-2,4-dioxothiazolidine-5-carboxylic acid, 4-aminobenzenesulfonamide, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), sodium borohydride
Reaction
Step 1: 3-(3,4-dimethylphenyl)-2,4-dioxothiazolidine-5-carboxylic acid is dissolved in a suitable solvent such as dichloromethane or dimethylformamide (DMF)., Step 2: To the solution, 4-aminobenzenesulfonamide, DCC, and DMAP are added and the reaction mixture is stirred at room temperature for several hours., Step 3: The reaction progress is monitored by TLC or HPLC., Step 4: Once the reaction is complete, the solvent is evaporated and the resulting crude product is purified by column chromatography using a suitable eluent such as a mixture of dichloromethane and methanol., Step 5: The purified intermediate is dissolved in a suitable solvent such as methanol or ethanol., Step 6: To the solution, sodium borohydride is added slowly with stirring at room temperature., Step 7: The reaction progress is monitored by TLC or HPLC., Step 8: Once the reaction is complete, the solvent is evaporated and the resulting crude product is purified by column chromatography using a suitable eluent such as a mixture of dichloromethane and methanol., Step 9: The final product is obtained as a white solid and characterized by various spectroscopic techniques such as NMR and mass spectrometry.
Mecanismo De Acción
The mechanism of action of DMTS is not fully understood, but it is thought to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many different types of cancer and is involved in the regulation of the tumor microenvironment. By inhibiting the activity of CAIX, DMTS may disrupt the tumor microenvironment and inhibit the growth and metastasis of cancer cells.
Efectos Bioquímicos Y Fisiológicos
DMTS has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and sensitize cancer cells to chemotherapy and radiation therapy. DMTS has also been shown to inhibit angiogenesis (the formation of new blood vessels) and to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMTS for lab experiments is its potent anticancer activity. It has been shown to be effective against a wide range of cancer cell lines, making it a useful tool for studying cancer biology and for developing new cancer therapies. However, one limitation of DMTS is its potential toxicity, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on DMTS. One area of interest is the development of new formulations and delivery methods for DMTS, which could improve its efficacy and reduce its toxicity. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to DMTS therapy. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of DMTS in humans.
Aplicaciones Científicas De Investigación
DMTS has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, prostate cancer, and colon cancer. DMTS has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Propiedades
IUPAC Name |
4-[[3-(3,4-dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-10-3-6-13(9-11(10)2)20-16(21)15(25-17(20)22)19-12-4-7-14(8-5-12)26(18,23)24/h3-9,15,19H,1-2H3,(H2,18,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPHLHXUTCCPTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-(3,4-Dimethylphenyl)-2,4-dioxothiazolidin-5-yl)amino)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(3,4-difluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2784976.png)
![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2784978.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2784985.png)





![3-Ethenylsulfonyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2784995.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2784996.png)
![Ethyl 5-[2-[(2,4-dichlorobenzoyl)amino]benzoyl]oxy-2-methyl-1-phenylindole-3-carboxylate](/img/structure/B2784997.png)
![4-[benzyl(methyl)sulfamoyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2784998.png)
